molecular formula C16H18ClNO2 B5848745 3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5848745
M. Wt: 291.77 g/mol
InChI Key: XFNKORXOFHSNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, also known as CPIP, is a compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid works by inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and to inhibit the production of nitric oxide, a molecule that is involved in inflammation and cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in lab experiments is its potent inhibitory activity against COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, including its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Other future directions include the development of new this compound analogs with improved potency and selectivity, as well as the identification of new targets for this compound inhibition. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with isopropylamine to form 4-chloro-N-isopropylbenzamide, which is then reacted with methyl acrylate to form this compound. Other methods include the reaction of 4-chlorobenzaldehyde with pyrrole to form 4-chloro-N-(1H-pyrrol-2-yl)benzamide, which is then reacted with isopropylmagnesium bromide to form this compound.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and antipyretic. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNKORXOFHSNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=C1C2=CC=C(C=C2)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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